BCRP-Mediated Multidrug Resistance Reversal Potency in H460/MX20 Cells
In the phenyltetrazole amide sub-series, this compound (designated as compound 27 in the source study) demonstrated superior BCRP inhibition compared to its close structural analog compound 31. At a concentration of 10 µM, compound 27 achieved a higher fold-resistance reversal value in the mitoxantrone-resistant H460/MX20 non-small cell lung cancer cell line [1].
| Evidence Dimension | Fold-resistance reversal factor (re-sensitization to mitoxantrone) |
|---|---|
| Target Compound Data | Fold resistance = 1.39 |
| Comparator Or Baseline | Compound 31 (phenyltetrazole amide analog): Fold resistance = 1.32; FTC (known BCRP inhibitor): Fold resistance ~1.5 |
| Quantified Difference | Compound 27 shows a 5.3% higher reversal factor than compound 31, and reaches 92.7% of the potency of the positive control FTC. |
| Conditions | H460/MX20 resistant cell line, 10 µM compound concentration, MTT assay |
Why This Matters
This quantifies the compound as the most potent inhibitor within its closest phenyltetrazole amide analog group from this study, making it the preferred choice for pharmacological BCRP blockade where maintaining potency relative to the gold-standard FTC is critical.
- [1] Gujarati NA, Zeng L, Gupta P, Chen ZS, Korlipara VL. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorg Med Chem Lett. 2017;27(20):4698-4704. doi:10.1016/j.bmcl.2017.09.009 View Source
